7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[410]heptane,1-chloro-3-methyl- is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
The synthesis of 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method involves the use of cyclohexene oxide as a starting material, which undergoes a chlorination reaction to introduce the chlorine atom at the desired position. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom and the formation of a more saturated bicyclic structure.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological activity and applications in medicine .
Comparison with Similar Compounds
7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- can be compared with other similar compounds, such as:
7-Oxabicyclo[4.1.0]heptane,1-methyl-: This compound lacks the chlorine atom and has different reactivity and applications.
7-Oxabicyclo[4.1.0]heptane,1-methoxy-3-methyl-: This compound has a methoxy group instead of a chlorine atom, leading to different chemical properties and uses.
7-Oxabicyclo[4.1.0]heptane,1-methyl-4-(1-methylethenyl)-:
The uniqueness of 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- lies in its specific structure and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H11ClO |
---|---|
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1-chloro-3-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11ClO/c1-5-2-3-6-7(8,4-5)9-6/h5-6H,2-4H2,1H3 |
InChI Key |
ZXMBUACUATURRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.